molecular formula C18H15NO2S B250412 N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide

N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide

Cat. No.: B250412
M. Wt: 309.4 g/mol
InChI Key: KOCKAQUAFODCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide, commonly known as BTCP, is a chemical compound that belongs to the class of thiophene derivatives. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain by blocking its reuptake. BTCP has been extensively studied for its potential use as a therapeutic agent in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

BTCP works by blocking the reuptake of dopamine in the brain, which leads to increased levels of dopamine in the synaptic cleft. This increased dopamine activity can have a variety of effects on the brain, including increased motivation, attention, and mood.
Biochemical and physiological effects:
The biochemical and physiological effects of BTCP are largely related to its effects on dopamine activity in the brain. Increased dopamine activity can lead to increased motivation, attention, and mood, as well as increased activity in the reward pathways of the brain. However, excessive dopamine activity can also lead to negative effects, such as addiction and psychosis.

Advantages and Limitations for Lab Experiments

One advantage of using BTCP in lab experiments is its high potency and selectivity for dopamine reuptake inhibition. This allows researchers to study the effects of dopamine activity on the brain in a more targeted and specific way. However, one limitation of using BTCP is its potential for abuse and addiction, which can make it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research on BTCP. One area of interest is the use of BTCP in the treatment of ADHD, depression, and other neurological and psychiatric disorders. Another area of interest is the use of BTCP as a tool in neuroscience research, particularly in the study of dopamine function. Additionally, there is potential for the development of new compounds based on the structure of BTCP that may have even greater potency and selectivity for dopamine reuptake inhibition.

Synthesis Methods

The synthesis of BTCP involves the reaction of 2-thiophenecarboxylic acid with benzyl bromide, followed by the reaction of the resulting benzyl thiophene carboxylate with 2-bromoanisole in the presence of a base. The final product is obtained by hydrogenation of the intermediate compound.

Scientific Research Applications

BTCP has been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease. It has also been investigated for its potential use as a tool in neuroscience research, particularly in the study of dopamine function.

Properties

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-phenylmethoxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C18H15NO2S/c20-18(17-11-6-12-22-17)19-15-9-4-5-10-16(15)21-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20)

InChI Key

KOCKAQUAFODCTH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=CS3

Origin of Product

United States

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